sodium 5-hydroxypentanoate CAS 37435-69-1 properties
sodium 5-hydroxypentanoate CAS 37435-69-1 properties
An In-depth Technical Guide to Sodium 5-Hydroxypentanoate (CAS 37435-69-1) for Researchers and Drug Development Professionals
Introduction: Re-evaluating a C5 Building Block
Sodium 5-hydroxypentanoate (CAS 37435-69-1), the sodium salt of 5-hydroxypentanoic acid (5-HPA), has long been recognized as a simple C5 bifunctional molecule.[1] However, recent advancements in metabolic research and synthetic chemistry have elevated its status from a basic chemical intermediate to a molecule of significant interest for drug development professionals, synthetic chemists, and metabolomics researchers. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and its emerging roles in biology and pharmaceutical sciences, moving beyond its traditional application as a simple pH adjuster.[2]
Core Chemical and Physical Properties
Sodium 5-hydroxypentanoate is typically a white to off-white solid, soluble in water and polar organic solvents.[1][2] Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylate, dictates its chemical reactivity and physical properties.[1]
| Property | Value | Source(s) |
| CAS Number | 37435-69-1 | [3] |
| Molecular Formula | C₅H₉NaO₃ | [3] |
| Molecular Weight | 140.11 g/mol | [3] |
| Appearance | White to off-white powder/solid | [2][3] |
| Synonyms | Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic acid sodium salt | [3] |
| Solubility | Soluble in water | [1][2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Chemical Reactivity
The synthesis of sodium 5-hydroxypentanoate is straightforward, commonly achieved through the base-catalyzed hydrolysis of its corresponding lactone, δ-valerolactone (also known as tetrahydro-2H-pyran-2-one). This reaction provides a high-yield, quantitative route to the desired sodium salt.[4]
Experimental Protocol: Synthesis via Lactone Hydrolysis
This protocol describes a standard lab-scale synthesis from δ-valerolactone.
Materials:
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Tetrahydro-2H-pyran-2-one (δ-valerolactone) (1.0 g, 10 mmol)
-
Sodium hydroxide (NaOH) (0.44 g, 11 mmol)
-
90% Ethanol solution (23 mL)
Procedure:
-
Prepare a solution of sodium hydroxide in 90% ethanol.
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To this solution, add tetrahydro-2H-pyran-2-one.
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Heat the reaction mixture to 80°C and stir for 30 minutes. The heating facilitates the initial ring-opening of the lactone.
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Discontinue heating and continue stirring at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.
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Upon completion, remove the excess solvent via distillation under reduced pressure.
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The resulting solid is sodium 5-hydroxypentanoate, obtained in quantitative yield.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Sodium 5-hydroxypentanoate.
Key Chemical Reactions
The dual functionality of 5-HPA allows for several key transformations relevant to drug development and polymer science:
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Intramolecular Esterification: Under acidic conditions, 5-HPA readily cyclizes to form δ-valerolactone, a valuable monomer for biodegradable polymers.[2]
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Oxidation: The primary alcohol can be oxidized to yield glutaric acid, a dicarboxylic acid, while the carboxylic acid can be reduced. This allows for its use as a versatile C5 synthon.[5]
Biological Activity and Metabolic Significance
While its sodium salt form is primarily used for formulation and handling, the biological activity is attributed to the 5-hydroxypentanoate anion.
Mechanism of Action and Pharmacological Role
5-Hydroxypentanoic acid is recognized as a weak agonist at specific gamma-hydroxybutyric acid (GHB) receptors.[5] This selective binding, without metabolism into GABA-active compounds, makes it a useful pharmacological tool for studying GHB receptor pathways. Its activity is distinct from GHB itself, providing a more targeted interaction for research purposes.[5]
Role in Mammalian Metabolism
5-HPA is involved in lipid metabolism and can interact with key enzymes such as acyl-CoA synthetases and dehydrogenases.[2] Its presence in biofluids can be indicative of metabolic state. For instance, elevated levels of 5-HPA have been identified as a biomarker in patients with non-ketotic dicarboxylic aciduria, highlighting its connection to fatty acid oxidation defects.[5] It can be biosynthesized from the degradation of L-lysine.[2]
Caption: Metabolic context of 5-Hydroxypentanoic Acid (5-HPA).
Applications in Drug Development and Research
The utility of sodium 5-hydroxypentanoate extends beyond a simple excipient. Its structure is well-suited for advanced applications.
-
Pharmaceutical Intermediate: It serves as a versatile building block for more complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature is ideal for introducing a C5 hydrophilic linker, which can be used to modify the pharmacokinetic profiles of parent drugs.[5]
-
PROTAC Linker: 5-Hydroxypentanoic acid has been explicitly identified as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In this context, it serves as a spacer connecting the target protein binder and the E3 ligase binder, where its length and polarity are critical for optimizing PROTAC efficacy.
-
Formulation Excipient: In its most traditional role, it is used as a pH adjuster and buffering agent to maintain the stability and effectiveness of pharmaceutical formulations.[2]
-
Platform Chemical: On an industrial scale, it is considered a C5 platform chemical, serving as a bio-based precursor for high-value chemicals like δ-valerolactone (for polymers) and 5-aminopentanoic acid (a monomer for Nylon-5).[5]
Analytical Characterization
The quantification of short-chain hydroxy acids like 5-HPA in complex biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. While a specific validated method for 5-HPA is not widely published, a robust protocol can be designed based on methods for structurally similar analytes like 3-hydroxypentanoic acid.[6]
Protocol: LC-MS/MS Quantification in Human Plasma
Objective: To accurately quantify 5-hydroxypentanoate in plasma samples.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting at low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylate is readily deprotonated.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): [M-H]⁻ for 5-hydroxypentanoic acid (m/z 117.1).
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID), which would need to be determined during method development.
-
Analytical Workflow Diagram
Caption: LC-MS/MS workflow for quantifying 5-hydroxypentanoate.
Safety and Toxicological Profile
Sodium 5-hydroxypentanoate requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |
Handling Precautions: Researchers should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.
Conclusion
Sodium 5-hydroxypentanoate (CAS 37435-69-1) is a molecule with expanding relevance for the pharmaceutical and biotechnology sectors. While its role as a formulation excipient is well-established, its true potential lies in its utility as a synthetic building block for complex therapeutics like PROTACs and its involvement in fundamental metabolic pathways. For researchers, it represents a versatile C5 synthon, a tool for probing GHB receptor pharmacology, and a potential biomarker. As the industry continues to shift towards bio-based chemicals and highly specific drug modalities, a thorough understanding of such platform molecules is indispensable.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 37435-69-1 | Product Name : Sodium 5-hydroxypentanoate. Retrieved from [Link]
-
Anderson, D. R., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061-1062, 367-373. Retrieved from [Link]
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